
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of flavonoids. The compound is commonly referred to as 4'-O-Methylalpinumisoflavone and has been the subject of scientific research due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. The compound has also been found to induce apoptosis by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify. Another advantage is that the compound exhibits various pharmacological activities, making it a promising candidate for drug development. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one. One of the future directions is to study the compound's effects on other signaling pathways involved in cancer cell proliferation and apoptosis. Another future direction is to study the compound's effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand the compound's toxicity profile and potential side effects.
Conclusion:
This compound is a promising candidate for drug development due to its various pharmacological activities. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for cancer therapy. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one can be synthesized through various methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable base. The product is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one has been the subject of scientific research due to its potential therapeutic properties. The compound has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
130688-86-7 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-10H,11H2,1-2H3/b13-9+ |
InChI-Schlüssel |
KNEFUOWBXSWAJV-UKTHLTGXSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



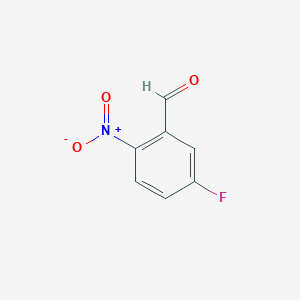
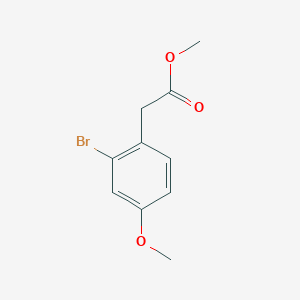
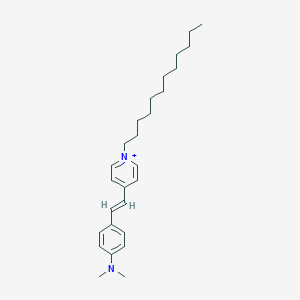

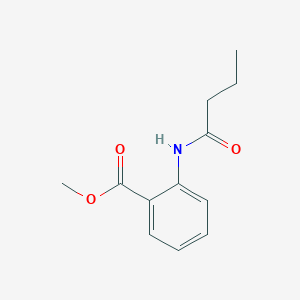
![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)
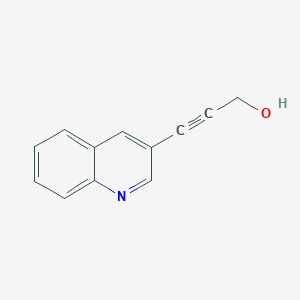
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)


![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

